

Comprehensive Structural Characterization of C₉H₁₉Br Isomers

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Compound of Interest

Compound Name: 1-Bromo-7-methyloctane

CAS No.: 54088-99-2

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Technical Guide for Pharmaceutical & Chemical Development

Executive Summary

The molecular formula C₉H₁₉Br represents a diverse library of nonyl bromide isomers, ranging from the linear 1-bromononane to highly branched tertiary structures. In drug development, these alkyl halides serve dual roles: as critical electrophilic intermediates for alkylation reactions (e.g., in the synthesis of APIs) and as potential Genotoxic Impurities (GTIs).

Under ICH M7 guidelines, alkyl halides are flagged as DNA-reactive substances. Therefore, the ability to distinguish specific isomers—particularly differentiating primary, secondary, and tertiary bromides—is not merely an academic exercise but a regulatory necessity. This guide provides an autonomous, evidence-based framework for the synthesis, purification, and structural elucidation of C₉H₁₉Br isomers.

Part 1: Theoretical Framework & Regulatory Context

The Isomerism Challenge

The parent alkane, nonane (

), exists as 35 constitutional isomers. Introducing a bromine atom expands this complexity significantly.

- Constitutional Isomers: Variations in the carbon skeleton (linear vs. branched) and the position of the bromine (1-bromo, 2-bromo, etc.).
- Stereoisomers: Any secondary bromide (e.g., 2-bromononane) creates a chiral center, resulting in enantiomeric pairs ().

Pharmacological Relevance (ICH M7)

Alkylating agents like C₉H₁₉Br can alkylate DNA bases (e.g., N7-guanine), leading to mutagenesis.

- Primary Bromides (): High reactivity via mechanisms; potent alkylators.
- Tertiary Bromides (): React via ; stability issues but distinct toxicological profiles.



Critical Insight: Regulatory bodies require the quantification of these impurities at ppm levels. Structural confirmation is the first step in developing a valid quantitation method.

Part 2: Synthetic Strategies

To characterize these isomers, one must often synthesize authentic standards. The choice of reagent dictates the isomer specificity.

Synthesis of 1-Bromononane (Linear Standard)

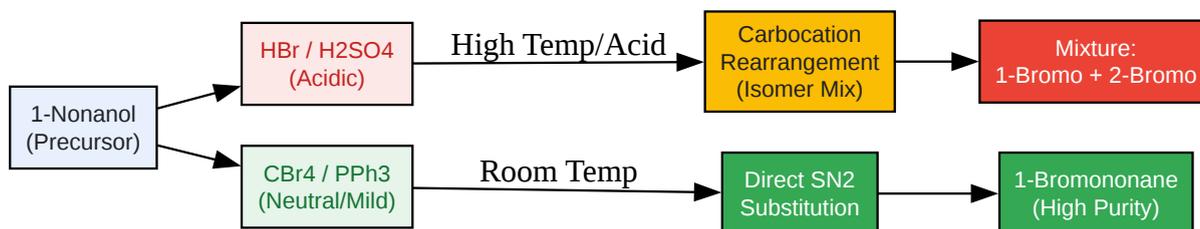
Target: Conversion of 1-nonanol to 1-bromononane. Method Selection:

- Acid Catalysis (): Economical but risks acid-catalyzed rearrangement (migration of the carbocation).
- Appel Reaction (): Mild, neutral conditions. Best for preserving regiochemistry.

Experimental Protocol: Appel Reaction (High Fidelity)

- Setup: Flame-dry a 500 mL round-bottom flask under atmosphere.
- Reagents: Dissolve 1-nonanol (14.4 g, 100 mmol) and Carbon Tetrabromide () (41.5 g, 125 mmol) in anhydrous Dichloromethane (DCM, 200 mL).
- Addition: Cool to 0°C. Add Triphenylphosphine () (32.8 g, 125 mmol) portion-wise over 30 minutes. Reasoning: Exothermic control prevents side reactions.
- Reaction: Stir at room temperature for 2 hours. Monitor by TLC (Hexane eluent).
- Workup: Concentrate in vacuo. Precipitate triphenylphosphine oxide () by adding cold pentane. Filter.
- Purification: Distill the filtrate (BP ~201°C at atm) or use silica flash chromatography (100% Hexanes).

Visualization of Synthetic Logic



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Figure 1: Decision matrix for synthesis. The Appel reaction avoids carbocation intermediates, preventing the isomerization of the linear chain.

Part 3: Analytical Characterization Strategy

Distinguishing the isomers requires a multi-modal approach. Mass Spectrometry (MS) identifies the formula and halogen presence, while Nuclear Magnetic Resonance (NMR) resolves the carbon skeleton.

Mass Spectrometry (GC-MS)

The "Smoking Gun" of Bromine: Unlike other elements, Bromine has two stable isotopes,

(50.7%) and

(49.3%).

- Observation: The molecular ion () will appear as a doublet of equal intensity separated by 2 mass units (e.g., 206 and 208).
- Fragmentation Logic:
 - Primary (1-Bromo): Distinctive series of alkyl losses ().
 - Branched: Preferential cleavage at the branching point (alpha-cleavage).

NMR Spectroscopy: The Structural Fingerprint

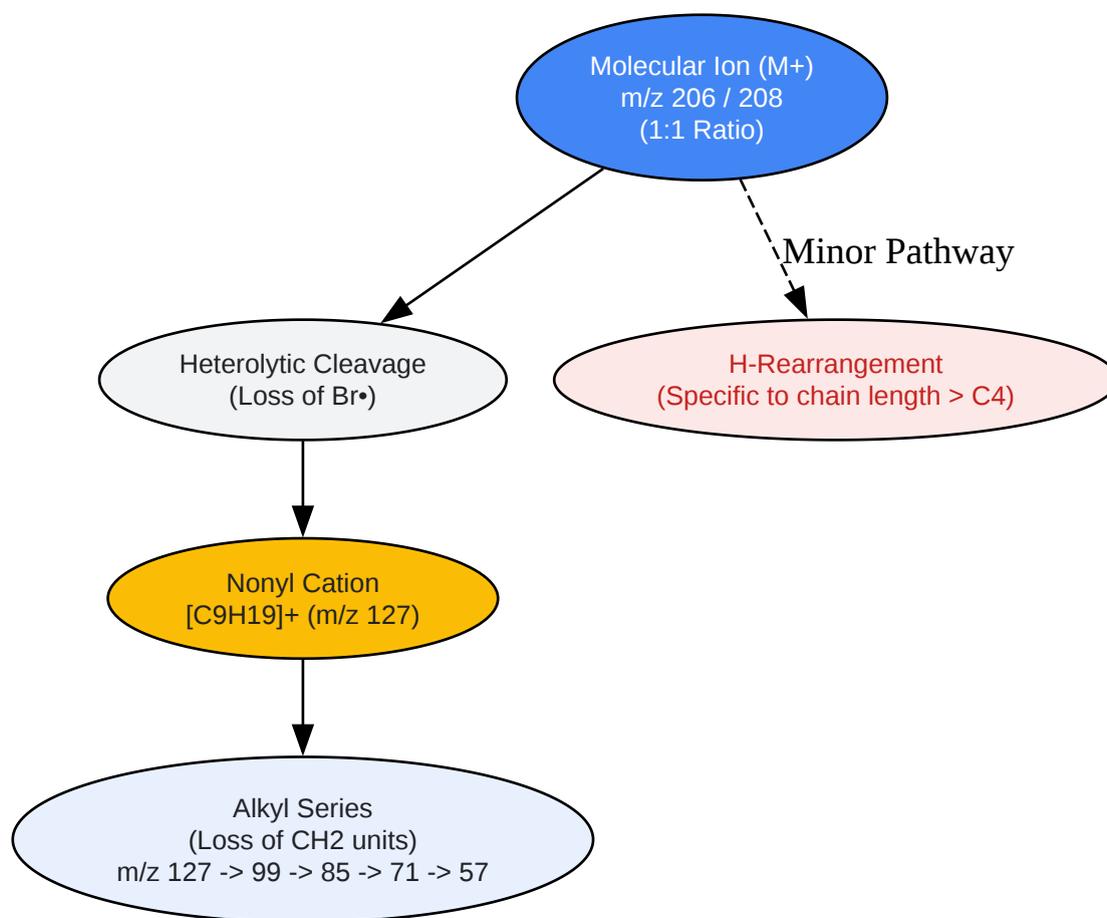
This is the definitive method for isomer assignment.

Feature	1-Bromononane (Primary)	2-Bromononane (Secondary)	2-Bromo-2-methyloctane (Tertiary)
Proton ()	Triplet (3.40 ppm)	Multiplet/Sextet (4.0 - 4.2 ppm)	Absent (No H on C-Br)
Coupling ()	Hz (coupling to)	Complex splitting	N/A
Carbon ()	33-34 ppm	50-55 ppm (Deshielded)	65-70 ppm (Quaternary)
DEPT-135	(Down/Negative)	(Up/Positive)	Quaternary (Absent)

Mechanistic Insight: The electronegative Bromine atom deshields the alpha-proton. As steric bulk increases (Primary

Secondary), the signal shifts downfield (higher ppm). In tertiary isomers, the lack of an alpha-proton is diagnostic.

Visualization of Fragmentation Pathways



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Figure 2: Mass Spectrometry fragmentation logic. The loss of the Br atom yields the characteristic alkyl series.

Part 4: Comparative Data Table

The following data allows for rapid identification of the isomer class based on standard physical and spectral properties.

Property	Linear (n-Nonyl Bromide)	Branched (e.g., 2-Bromononane)
Boiling Point	~201°C	~190-195°C (Lower due to sphericity)
Refractive Index ()	1.4520	1.4480 - 1.4500
NMR ()	3.40 (t, 2H)	4.15 (m, 1H)
NMR ()	33.0	52.5
Reactivity ()	Slow precipitate (requires heat)	Fast precipitate (stable carbocation)

Part 5: Workflow for Unknown Identification

If presented with an unknown C₉H₁₉Br sample, follow this self-validating logic flow:

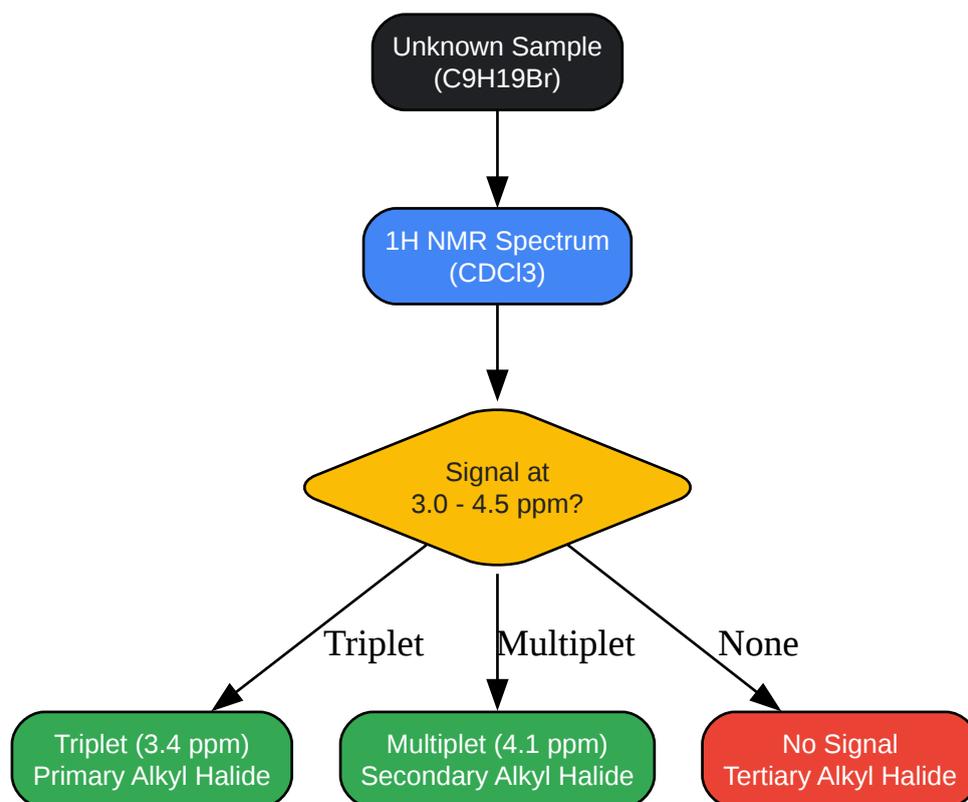
- Purity Check (GC-FID): Is it a single peak? If yes, proceed. If no, separate isomers.
- Mass Spec (EI): Confirm
206/208 doublet.
- Proton NMR:
 - Look at 3.0 - 4.5 ppm.
 - Triplet? -> Primary.
 - Multiplet? -> Secondary.

- Empty? -> Tertiary.
- Verification (DEPT-135): Confirm carbon type (

vs

vs

).



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Figure 3: Rapid decision tree for structural assignment using Proton NMR.

References

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Sources

- 1. Nonane, 1-bromo- [\[webbook.nist.gov\]](http://webbook.nist.gov)
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